7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-[(4-methoxyphenyl)methyl]-7-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a methoxyphenyl group, a propan-2-yloxyphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyphenyl)methyl]-7-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the methoxyphenyl and propan-2-yloxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions.
Cyclization to form the quinazoline core: This step often involves the condensation of an anthranilic acid derivative with a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methoxyphenyl)methyl]-7-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted aromatic derivatives.
Scientific Research Applications
3-[(4-methoxyphenyl)methyl]-7-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenyl)methyl]-7-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- **3-[(4-methoxyphenyl)methyl]-7-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
- 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoro-N-(2-methyl-1-oxopropyl)guanosine 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Uniqueness
The uniqueness of 3-[(4-methoxyphenyl)methyl]-7-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in its combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C27H24N4O5 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-7-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O5/c1-16(2)35-21-11-6-18(7-12-21)24-29-25(36-30-24)19-8-13-22-23(14-19)28-27(33)31(26(22)32)15-17-4-9-20(34-3)10-5-17/h4-14,16H,15H2,1-3H3,(H,28,33) |
InChI Key |
KVZZMKUZSYAKLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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